molecular formula C13H15BF3NO4 B2969225 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2096337-98-1

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B2969225
CAS No.: 2096337-98-1
M. Wt: 317.07
InChI Key: RITSVJLBVKIVBN-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H15BF3NO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-nitro-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The nitro and trifluoromethyl groups influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITSVJLBVKIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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